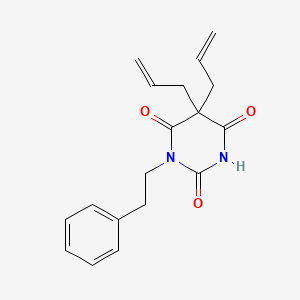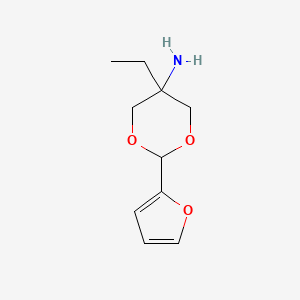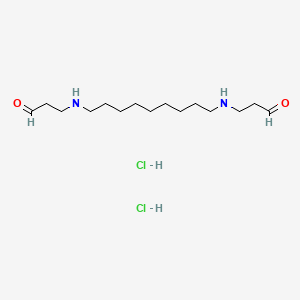
Propionaldehyde, 3,3'-(nonamethylenediimino)di-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propionaldehyde, 3,3’-(nonamethylenediimino)di-, dihydrochloride is a chemical compound that belongs to the class of aldehydes. It is characterized by the presence of a carbonyl group (C=O) attached to a carbon atom and a hydrogen atom. This compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propionaldehyde, 3,3’-(nonamethylenediimino)di-, dihydrochloride can be synthesized through several methods. One common laboratory preparation involves the oxidation of 1-propanol using a mixture of sulfuric acid and potassium dichromate. The reaction is carried out in a reflux condenser containing water heated at 60°C, which condenses unreacted propanol but allows propionaldehyde to pass. The propionaldehyde vapor is immediately condensed into a suitable receiver .
Industrial Production Methods
Industrial production of propionaldehyde primarily involves the hydroformylation of ethyleneThis method produces propionaldehyde on a large scale .
Chemical Reactions Analysis
Types of Reactions
Propionaldehyde, 3,3’-(nonamethylenediimino)di-, dihydrochloride undergoes various chemical reactions typical of aldehydes, including:
Reduction: It can be reduced to form primary alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic addition reactions with reagents such as alkoxides or amines result in the formation of alcohol or imine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate, lithium aluminum hydride, and various alkoxides and amines. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products
The major products formed from these reactions include propionic acid, primary alcohols, and various derivatives such as alcohols and imines .
Scientific Research Applications
Propionaldehyde, 3,3’-(nonamethylenediimino)di-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of pharmaceuticals, fragrances, and flavors.
Biology: It is used in the study of metabolic pathways and enzyme reactions.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is used as an intermediate in the production of plastics, resins, and rubber chemicals.
Mechanism of Action
The mechanism of action of propionaldehyde, 3,3’-(nonamethylenediimino)di-, dihydrochloride involves its interaction with various molecular targets and pathways. As an aldehyde, it can undergo nucleophilic addition reactions, forming covalent bonds with nucleophiles such as amines and alcohols. This reactivity allows it to participate in various biochemical processes and industrial applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to propionaldehyde, 3,3’-(nonamethylenediimino)di-, dihydrochloride include:
Acetaldehyde: A simpler aldehyde with the formula CH3CHO.
Butyraldehyde: A four-carbon aldehyde with the formula CH3(CH2)2CHO.
Uniqueness
Propionaldehyde, 3,3’-(nonamethylenediimino)di-, dihydrochloride is unique due to its specific structure and reactivity. Unlike simpler aldehydes, it has a longer carbon chain and additional functional groups, making it more versatile in various chemical reactions and applications .
Properties
CAS No. |
38770-23-9 |
|---|---|
Molecular Formula |
C15H32Cl2N2O2 |
Molecular Weight |
343.3 g/mol |
IUPAC Name |
3-[9-(3-oxopropylamino)nonylamino]propanal;dihydrochloride |
InChI |
InChI=1S/C15H30N2O2.2ClH/c18-14-8-12-16-10-6-4-2-1-3-5-7-11-17-13-9-15-19;;/h14-17H,1-13H2;2*1H |
InChI Key |
KSQMBSYTBHDUIB-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCNCCC=O)CCCCNCCC=O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


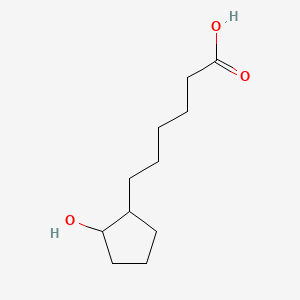

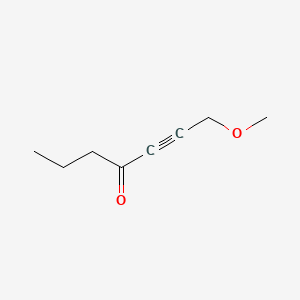

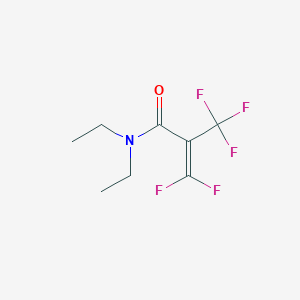
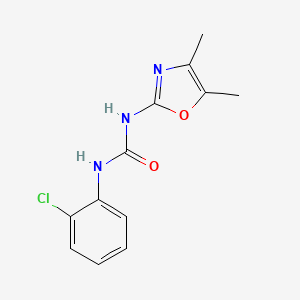
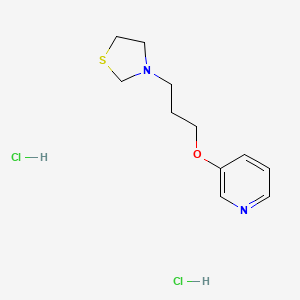
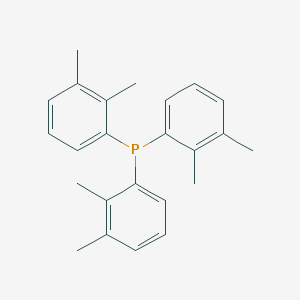


![10-Chloro-11H-indeno[1,2-b]quinoline](/img/structure/B14675041.png)
